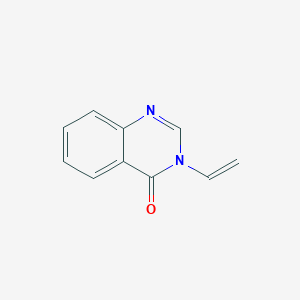
3-vinylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Vinylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Synthetic Routes and Reaction Conditions:
Condensation Cyclization: One common method involves the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This green synthesis approach uses fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, eliminating the need for metal catalysts.
Graphene Oxide Catalysis: Another method employs graphene oxide nanosheets to catalyze the reaction between anthranilamide (2-aminobenzamide) and aldehydes or ketones in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves scaling up these synthetic routes, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The vinyl group in this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound's properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinazolin-4(3H)-one derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Ethyl-substituted quinazolin-4(3H)-one derivatives.
Substitution Products: Quinazolin-4(3H)-one derivatives with various functional groups replacing the vinyl group.
科学研究应用
3-Vinylquinazolin-4(3H)-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, making it useful in studying biological processes and developing new drugs.
Medicine: Its antitumor and antimicrobial properties are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-vinylquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological context.
相似化合物的比较
Quinazolin-4(3H)-one
2,3-Dihydroquinazolin-4(3H)-one
1,3,4-Oxadiazoloquinazolin-4(3H)-one
属性
IUPAC Name |
3-ethenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-12-7-11-9-6-4-3-5-8(9)10(12)13/h2-7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFSZBJQQPPLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;1-oxo-3-sulfanylidene-9-oxa-2,4-diazaspiro[5.5]undec-4-en-5-olate](/img/structure/B7782440.png)
![Benzoxazole, 2-[(2-bromoethyl)thio]-](/img/structure/B7782448.png)
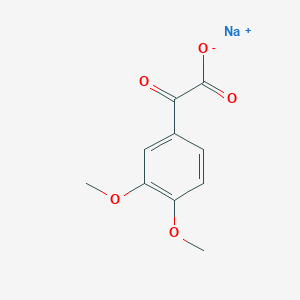
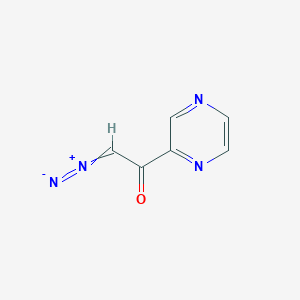
![2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid](/img/structure/B7782481.png)
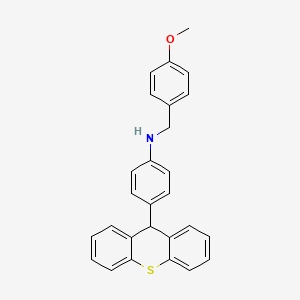
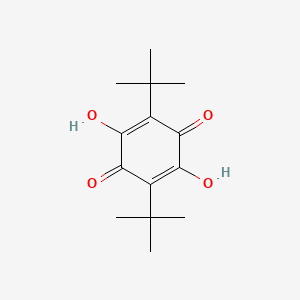
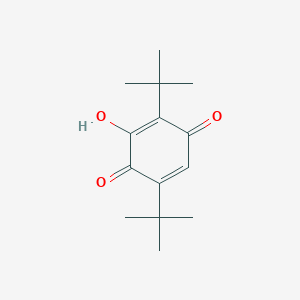
![4-[Hydroxy(methyl)amino]benzaldehyde](/img/structure/B7782512.png)
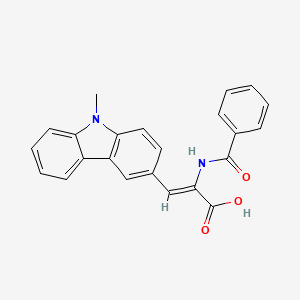
![tert-butyl [(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethyl]carbamate](/img/structure/B7782532.png)
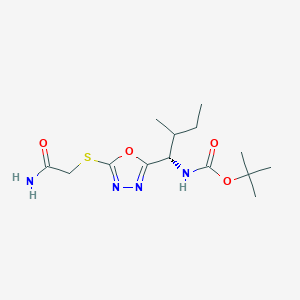
![tert-butyl N-[(1S)-1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate](/img/structure/B7782546.png)
![tert-butyl [(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutyl]carbamate](/img/structure/B7782547.png)
